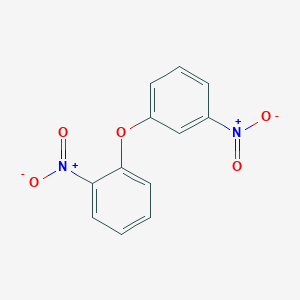

1-Nitro-2-(3-nitrophenoxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2914-74-1 |

|---|---|

Molecular Formula |

C12H8N2O5 |

Molecular Weight |

260.20 g/mol |

IUPAC Name |

1-nitro-2-(3-nitrophenoxy)benzene |

InChI |

InChI=1S/C12H8N2O5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H |

InChI Key |

AWQDMBLZVJNEHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 Nitro 2 3 Nitrophenoxy Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 1-Nitro-2-(3-nitrophenoxy)benzene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques would provide a complete assignment of all proton and carbon signals, offering deep insights into its molecular framework.

1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC) for Complete Spectral Assignment

The ¹H NMR spectrum of a related compound, 1-nitro-2-phenoxybenzene (B1210652), shows signals in the aromatic region, and we can predict a similar pattern for this compound, with additional complexity due to the second nitro group. The electron-withdrawing nature of the nitro groups and the ether linkage significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (deshielded). chemicalbook.comlibretexts.org

The ¹³C NMR spectrum is equally informative. For nitrobenzene (B124822), the carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded. chemicalbook.com A similar effect is expected for the carbons bearing the nitro groups in this compound. The carbons adjacent to the ether oxygen will also show characteristic shifts in the range of 50-80 ppm. libretexts.org

To definitively assign these signals, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the same spin system. nist.govchemicalbook.com It would allow for the unambiguous assignment of adjacent protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). nist.govchemicalbook.com By combining the information from ¹H and ¹³C spectra, HSQC provides a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). nist.govchemicalbook.com This is crucial for establishing the connectivity between the two substituted phenyl rings through the ether linkage and for confirming the positions of the nitro groups relative to other substituents.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Protons/Carbons on the 2-nitrophenoxy ring | 7.0 - 8.2 | 115 - 155 |

| Protons/Carbons on the 3-nitrophenyl ring | 7.5 - 8.5 | 110 - 160 |

Variable Temperature NMR Studies of Rotational Barriers and Dynamic Processes

The ether linkage in this compound allows for rotation of the phenyl rings. Variable Temperature (VT) NMR studies can provide valuable information about the energy barriers associated with this rotation. chemicalbook.comchemicalbook.com At low temperatures, the rotation may be slow on the NMR timescale, leading to the appearance of distinct signals for non-equivalent protons or carbons. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. chemicalbook.com By analyzing the coalescence temperature and the chemical shift difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. chemicalbook.com Such studies would reveal the conformational flexibility of the molecule.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation patterns of a molecule, which in turn provides structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₁₂H₈N₂O₅), the expected exact mass can be calculated. This technique is crucial for confirming the molecular formula of the compound and distinguishing it from other isomers. chemicalbook.comchemicalbook.com

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Mapping

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed information about the fragmentation pathways of the molecule. For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group (NO₂) or a nitro radical (NO•). sigmaaldrich.comnist.gov In the case of this compound, one would expect to observe fragment ions corresponding to the loss of one or both nitro groups, as well as cleavage of the ether bond. A proposed fragmentation scheme can be constructed to map these pathways, providing further confirmation of the molecular structure. The mass spectrum of the related diphenyl ether shows cleavage of the ether linkage. nist.gov

A table summarizing the predicted major fragments in the MS/MS spectrum of this compound is provided below.

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| [M - NO₂]⁺ | Ion resulting from the loss of a nitro group | Loss of a nitro group from either phenyl ring |

| [M - 2NO₂]⁺ | Ion resulting from the loss of both nitro groups | Sequential loss of both nitro groups |

| [C₆H₄NO₂O]⁻ / [C₆H₄NO₂]⁺ | Nitrophenoxy or nitrophenyl fragment | Cleavage of the ether bond |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Insights

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are particularly useful for identifying characteristic functional groups. rsc.orgdaneshyari.comnih.gov

In the FT-IR and Raman spectra of this compound, the most prominent bands would be associated with the nitro groups and the ether linkage. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. libretexts.org The C-O-C stretching vibrations of the diaryl ether are expected in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). The spectra would also show characteristic bands for the aromatic C-H and C=C stretching and bending vibrations. The IR spectrum for the related 1-nitro-2-phenoxybenzene is available in the NIST Chemistry WebBook and shows these characteristic peaks. nist.gov

A table of expected characteristic vibrational frequencies for this compound is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| NO₂ Symmetric Stretch | 1335 - 1370 | Strong |

| C-O-C Asymmetric Stretch | 1230 - 1270 | Strong |

| C-O-C Symmetric Stretch | 1020 - 1075 | Medium |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |

Correlation of Characteristic Vibrational Modes with Nitro and Ether Linkages

The infrared (IR) and Raman spectra of this compound are dominated by vibrations associated with its nitro (NO₂) groups and the diaryl ether linkage (C-O-C). The nitro group, due to the high polarity of its N-O bonds, gives rise to particularly strong and characteristic absorption bands in the IR spectrum. spectroscopyonline.com

Two of the most prominent vibrational modes are the asymmetric and symmetric stretches of the NO₂ group. researchgate.net In substituted nitrobenzenes, these are typically observed in distinct regions of the spectrum. spectroscopyonline.comesisresearch.org The ether linkage is characterized by its own stretching vibrations, although these are generally less intense than those of the nitro groups. The aromatic rings also exhibit characteristic C-H and C-C stretching and bending vibrations. libretexts.org

Key Vibrational Assignments:

Asymmetric NO₂ Stretch (ν_as(NO₂)): This high-frequency stretching mode typically appears as a strong band in the 1500–1650 cm⁻¹ region for nitroaromatic compounds. researchgate.net For compounds like meta-nitrotoluene, this peak is found around 1550 cm⁻¹. spectroscopyonline.com

Symmetric NO₂ Stretch (ν_s(NO₂)): This mode is also characterized by a strong IR absorption, generally found in the 1260–1400 cm⁻¹ range. researchgate.netesisresearch.org

Diaryl Ether Stretch (ν(C-O-C)): The asymmetric stretch of the C-O-C ether linkage in aromatic ethers gives rise to a strong band, typically located in the 1200-1275 cm⁻¹ region. The symmetric stretch is often weaker and more difficult to assign.

NO₂ Bending Vibrations: The scissoring (δ(NO₂)) and wagging (ω(NO₂)) modes of the nitro group appear at lower frequencies, with the scissoring vibration typically found between 835 and 890 cm⁻¹. spectroscopyonline.com

Aromatic Vibrations: C-H stretching vibrations on the benzene (B151609) rings are expected above 3000 cm⁻¹, while in-ring C-C stretching vibrations occur in the 1400-1600 cm⁻¹ range. libretexts.org

The precise frequencies of these modes for this compound are influenced by the electronic effects of the substituents and their positions on the aromatic rings.

Table 1: Characteristic Vibrational Modes in Nitroaromatic Ethers

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Occurs at higher frequency than alkyl C-H stretch. libretexts.org |

| Asymmetric NO₂ Stretch | 1500 - 1650 | Strong | A highly characteristic and intense band for nitro compounds. spectroscopyonline.comresearchgate.net |

| In-ring C=C Stretch | 1400 - 1600 | Medium to Weak | Multiple bands may be observed in this region. libretexts.org |

| Symmetric NO₂ Stretch | 1260 - 1400 | Strong | The second of the two most intense nitro group vibrations. researchgate.netesisresearch.org |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong | Characteristic for diaryl ethers. |

| NO₂ Scissoring Bend | 835 - 890 | Medium | A key bending mode for the nitro group. spectroscopyonline.com |

| C-H Out-of-plane Bend | 650 - 900 | Strong | The position is sensitive to the ring substitution pattern. libretexts.org |

Analysis of Hydrogen Bonding and Intermolecular Interactions via Vibrational Signatures

While this compound lacks strong hydrogen bond donors like hydroxyl (-OH) or amine (-NH₂) groups, its solid-state structure is influenced by weaker intermolecular interactions, primarily weak C-H···O hydrogen bonds. rsc.orgresearchgate.net The oxygen atoms of the nitro groups are effective hydrogen bond acceptors. mdpi.com

The formation of these interactions can be detected through subtle changes in vibrational spectra. bgu.ac.il When a C-H group participates in a C-H···O hydrogen bond, it can lead to:

A slight red-shift (a shift to lower frequency) and broadening of the C-H stretching vibration.

A blue-shift (a shift to higher frequency) of the C-H bending vibrations.

Similarly, the vibrational modes of the nitro group (the acceptor) can also be perturbed. The involvement of its oxygen atoms in hydrogen bonding can cause small shifts in the NO₂ stretching and bending frequencies. rsc.org Comparing the spectra of the compound in a non-polar solvent (where molecules are relatively isolated) with its solid-state spectrum can help identify and quantify the effects of these intermolecular forces. uma.ptresearchgate.net

X-ray Crystallography and Solid-State Analysis of this compound and Analogues

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including precise bond lengths, bond angles, and the nature of intermolecular packing.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Dihedral Angles

Single-crystal X-ray diffraction analysis of analogues of this compound reveals that these molecules adopt a twisted, non-planar conformation. The steric hindrance between the nitro group at the 2-position and the phenoxy group forces the two aromatic rings out of a common plane. This twist is defined by the dihedral angles between the planes of the phenyl rings and the plane of the central C-O-C ether linkage.

For instance, in the closely related compound 1-Nitro-4-(4-nitrophenoxy)benzene , the two aromatic rings are inclined to one another by 56.14°. nih.gov In another analogue, 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene , the asymmetric unit contains two independent molecules with significantly different conformations, highlighting the molecule's conformational flexibility. nih.goviucr.org The dihedral angles between the central benzene ring and the two terminal rings vary, demonstrating how crystal packing forces can influence molecular shape. nih.goviucr.org It is expected that this compound would exhibit similar V-shaped, twisted geometry.

Table 2: Dihedral Angles in Analogues of this compound

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 1-Nitro-4-(4-nitrophenoxy)benzene | Nitrophenyl Ring | Nitrophenyl Ring | 56.14 | nih.gov |

| 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene (Molecule A) | Central Benzene Ring | Terminal Benzene Ring 1 | 2.26 | nih.goviucr.org |

| 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene (Molecule A) | Central Benzene Ring | Terminal Benzene Ring 2 | 58.68 | nih.goviucr.org |

| 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene (Molecule B) | Central Benzene Ring | Terminal Benzene Ring 1 | 35.17 | nih.goviucr.org |

| 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene (Molecule B) | Central Benzene Ring | Terminal Benzene Ring 2 | 70.97 | nih.goviucr.org |

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and C-H...π Interactions

The solid-state packing of nitrophenoxybenzene analogues is governed by a combination of weak intermolecular forces that collectively create a stable three-dimensional network. nih.goviucr.org

C-H···O Hydrogen Bonds: These are the most common type of hydrogen bonds in these structures. Aromatic C-H donors interact with the electronegative oxygen atoms of the nitro groups, linking molecules together. rsc.orgresearchgate.net

π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking. In these arrangements, the planes of the benzene rings of adjacent molecules are parallel but offset, with centroid-to-centroid distances typically in the range of 3.7 to 3.8 Å. nih.goviucr.org

C-H···π Interactions: In this type of interaction, a C-H bond from one molecule points towards the face of an aromatic ring of a neighboring molecule. This further contributes to the stability of the crystal lattice. nih.goviucr.org

In the crystal structure of 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene, these interactions work in concert, with C-H···O bonds forming dimers, which are then linked into a larger network by C-H···π and π-π interactions. iucr.org

Table 3: Intermolecular Interaction Geometry in an Analogue Crystal Structure

| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | Reference |

|---|---|---|---|---|

| C-H···O | C17A-H17A | O4B (Nitro Oxygen) | 3.210 | nih.gov |

| C-H···π | C9A-H9A | Centroid of Benzene Ring | 3.549 | nih.gov |

| π-π Stacking | Centroid of Benzene Ring 1 | Centroid of Benzene Ring 1 | 3.711 | nih.goviucr.org |

| π-π Stacking | Centroid of Benzene Ring 1 | Centroid of Benzene Ring 2 | 3.722 | nih.goviucr.org |

Data from 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene

Powder X-ray Diffraction for Polymorphic Forms and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a crucial technique for analyzing the bulk crystalline properties of a material. It is used to verify the phase purity of a synthesized compound and to identify the existence of polymorphs—different crystalline forms of the same molecule. nih.gov

Polymorphism is common in organic molecules, and different polymorphs can have distinct physical properties. For example, 1-Nitro-4-(4-nitrophenoxy)benzene is known to exist in at least two different monoclinic polymorphs, each with a unique crystal packing and a distinct PXRD pattern. nih.gov The original polymorph crystallizes in the C2/c space group, while a second polymorph was identified in the P2₁/c space group. nih.gov

For this compound, PXRD would be the primary method to:

Confirm Crystalline Purity: A PXRD pattern of a pure sample will show sharp peaks corresponding to a single crystalline phase. The presence of peaks from other phases would indicate impurities.

Screen for Polymorphs: By crystallizing the compound under various conditions (e.g., different solvents, temperatures), PXRD can be used to determine if different crystal forms are produced. Each polymorph would yield a unique fingerprint-like diffraction pattern.

Characterize Bulk Material: While single-crystal XRD analyzes a perfect, tiny crystal, PXRD provides information about the bulk powder, which is more representative of the material as a whole.

The analysis of potential polymorphs is critical as different crystalline arrangements can alter the stability, and other physical characteristics of the compound.

Theoretical and Computational Chemistry Investigations of 1 Nitro 2 3 Nitrophenoxy Benzene

Electronic Structure Calculations of 1-Nitro-2-(3-nitrophenoxy)benzene

Electronic structure calculations are fundamental to understanding the behavior of a molecule. They solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons within the molecule, which in turn governs its chemical properties.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, a DFT analysis would be crucial for understanding its electronic characteristics.

The key outputs of a DFT calculation for this molecule would include:

Molecular Orbitals: Specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Electron Density Distribution: This would reveal how electrons are distributed across the molecule. It would highlight the electron-rich and electron-deficient regions. In this compound, the nitro groups (NO₂) are strong electron-withdrawing groups, and an electron density map would visually confirm the polarization of charge away from the benzene (B151609) rings and towards these groups. The ether linkage would also influence this distribution.

Table 1: Illustrative DFT-Calculated Electronic Properties This table is a hypothetical representation of data that would be obtained from a DFT calculation.

| Property | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.1 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.4 | Indicator of chemical reactivity and stability. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory provide higher accuracy for electronic properties.

For this compound, these high-level calculations would be used to:

Benchmark and validate the results from less computationally expensive DFT methods.

Obtain highly accurate values for properties like ionization potential, electron affinity, and dipole moment, which are sensitive to electron correlation effects.

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional shape (conformation) of this compound is not static. The molecule can rotate around its single bonds, particularly the C-O-C ether linkage and the C-N bonds of the nitro groups. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

Molecular Mechanics (MM) is a method that uses classical physics to model the potential energy of a molecule. It is computationally fast, making it ideal for exploring the vast conformational space of a flexible molecule like this compound.

Conformational Sampling: MM methods can be used to systematically search for low-energy conformers.

Molecular Dynamics (MD): An MD simulation would model the atomic motions of the molecule over time, providing insights into its dynamic behavior and how it explores different conformations at a given temperature. This would reveal the flexibility of the diaryl ether linkage and the rotational freedom of the nitro groups. A study on the related 2-nitrophenyl octyl ether has utilized MD simulations to understand its structural and dynamic properties. nist.gov

While MM is good for sampling, Quantum Chemical (QC) methods like DFT are needed to accurately calculate the energies of different conformations.

Potential Energy Surface (PES) Scan: To understand the rotation around the key bonds, a PES scan would be performed. For instance, the dihedral angle of the C-O-C-C bond would be systematically varied, and the energy of the molecule calculated at each step. This generates a profile of energy versus dihedral angle.

Torsional Barriers: The peaks on this profile represent the energy barriers (torsional barriers) to rotation. The valleys correspond to stable or metastable conformers. For a molecule like this compound, the analysis would likely reveal a "twisted" or "V-shape" conformation as the most stable, similar to what has been observed in other diaryl ethers. nih.gov

Table 2: Illustrative Conformational Energy Data This table is a hypothetical representation of data that would be obtained from a quantum chemical conformational analysis.

| Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | 5.2 | Eclipsed (High Energy) |

| ~60° | 0.0 | Gauche/Twisted (Global Minimum) |

| 120° | 4.8 | Eclipsed (High Energy) |

| 180° | 1.5 | Anti/Planar (Local Minimum) |

Reactivity and Reaction Mechanism Predictions for this compound

Computational chemistry is invaluable for predicting how a molecule will react and the step-by-step mechanism of its transformations.

For this compound, several types of reactivity could be investigated:

Electrophilic Aromatic Substitution: The two nitro groups are strongly deactivating, meaning they make the benzene rings less susceptible to attack by electrophiles. Computational models could predict the most likely site of attack if a reaction were to occur (likely the meta positions relative to the existing groups).

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro groups makes the carbon atoms they are attached to (and the ortho/para positions) electrophilic and thus susceptible to attack by nucleophiles.

Reduction of Nitro Groups: A very common reaction for nitroaromatic compounds is the reduction of the nitro groups to amino groups (-NH₂). Computational studies could model the reaction pathway with various reducing agents, identifying intermediates and transition states to explain the reaction mechanism.

Thermal Decomposition: By calculating bond dissociation energies, computational methods can predict the weakest bond in the molecule and thus the likely initial step in its thermal decomposition.

These predictions are made by locating the transition state structures for a proposed reaction. The energy of this transition state relative to the reactants gives the activation energy, which determines the reaction rate.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. Developed by Kenichi Fukui, the theory posits that the reactivity of a molecule can be understood by analyzing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgucsb.edu These "frontier" orbitals are the primary participants in chemical reactions; the HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). ucsb.edu The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. numberanalytics.com

In the context of this compound, a dinitroaromatic ether, FMO theory provides insights into its electrophilic and nucleophilic behavior. The presence of two electron-withdrawing nitro (-NO2) groups significantly influences the electronic distribution and orbital energies of the molecule. These groups delocalize the π-electrons of the benzene rings, lowering the energy of the LUMO and making the molecule more susceptible to nucleophilic attack. nih.govresearchgate.net Conversely, the electron-withdrawing nature of the nitro groups deactivates the rings towards electrophilic substitution by lowering the energy of the HOMO. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -7.07 | -0.46 | 6.61 |

| Nitrobenzene (B124822) | -7.81 | -1.57 | 6.24 |

| Aniline | -5.83 | -0.02 | 5.81 |

This table presents theoretical values for benzene and its simple substituted derivatives to illustrate the electronic effects of functional groups on frontier orbitals. The data is based on DFT calculations reported in literature. researchgate.net The nitro group lowers both HOMO and LUMO energies, while the amino group (in aniline) raises them.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for elucidating complex chemical reaction mechanisms by modeling reaction pathways and identifying transition states. Using methods such as Density Functional Theory (DFT), chemists can map the potential energy surface of a reaction, which describes the energy of a system as a function of its geometry. unpatti.ac.id This allows for the characterization of stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. ucsb.edu

For nitroaromatic ethers like this compound, computational modeling can predict the most likely outcomes of reactions such as nucleophilic aromatic substitution (SNAr) or the reduction of the nitro groups. For example, in an SNAr reaction, a nucleophile attacks one of the electron-deficient benzene rings. Modeling can determine which ring is more reactive and at which position the attack is most favorable by calculating the activation energies for all possible pathways. The pathway with the lowest activation energy barrier corresponds to the kinetically favored product. acs.org

The geometry and energy of the transition state are crucial for understanding reaction rates. Computational studies can provide detailed structures of these fleeting states, which are often impossible to observe experimentally. For instance, in the reduction of nitroaromatics, modeling can trace the multi-step pathway involving intermediates like nitroso compounds and hydroxylamines, revealing the energetics of each step. acs.org Studies on the electroreduction of ortho-substituted nitrobenzenes have successfully used computational approaches to model the reaction pathways and explain the formation of various products. acs.org These models provide a molecular-level understanding of reactivity, selectivity, and kinetics that is essential for synthetic planning and process optimization.

| Reaction Type | Intermediate/Transition State | Computational Method | Key Finding |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Wheland Intermediate (σ-complex) | DFT | Energy of intermediate determines regioselectivity (ortho, meta, para). ed.ac.uk |

| Nitro Group Reduction | Nitrosobenzene | DFT/B3LYP | Stepwise reduction pathway with distinct energy barriers for each electron transfer. acs.org |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | DFT | Stability of complex predicts reaction feasibility and rate. |

Quantitative Structure-Property Relationship (QSPR) Studies for Nitroaromatic Ethers

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build predictive models by correlating the structural or physicochemical properties of compounds with their macroscopic properties, such as boiling point, thermal stability, or biological activity. nih.govnih.gov The core of QSPR involves calculating a set of numerical values, known as molecular descriptors, from the molecular structure and then using statistical methods, like multilinear regression (MLR) or partial least squares (PLS), to generate a mathematical equation that links these descriptors to the property of interest. nih.govresearchgate.net

For the class of nitroaromatic ethers, including this compound, QSPR models can serve as valuable tools for predicting properties without the need for extensive and time-consuming experimental measurements. nih.gov Numerous studies have successfully applied QSPR to various classes of nitroaromatic compounds. nih.govresearchgate.netdoi.org Molecular descriptors used in these models can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.govnih.gov

| Descriptor Type | Descriptor Example | Predicted Property | Reference |

|---|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | GC Retention Time, Reactivity | nih.gov |

| Electronic | Dipole Moment | GC Retention Time | nih.gov |

| Thermodynamic | Decomposition Enthalpy | Thermal Stability | nih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Distribution between Air and Water | nih.gov |

| Constitutional | Molecular Weight | General Separation in PCA | nih.gov |

Reactivity and Chemical Transformations of 1 Nitro 2 3 Nitrophenoxy Benzene

Nucleophilic Aromatic Substitution Reactions of 1-Nitro-2-(3-nitrophenoxy)benzene

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-deficient aromatic systems. The presence of two strongly electron-withdrawing nitro groups makes the rings of this compound susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.govyoutube.com

The reactivity of the two aromatic rings in this compound towards nucleophilic attack is not identical. The differential activation is a direct consequence of the electronic effects of the substituents on each ring.

Ring B (3-Nitrophenoxy portion): This ring contains a nitro group at the C3' position relative to the ether linkage. A meta-positioned nitro group, as is the case here, is a less effective activator for SNAr compared to an ortho or para substituent. youtube.com This is because it cannot directly delocalize the negative charge of the Meisenheimer intermediate through resonance.

Consequently, Ring A is significantly more activated towards nucleophilic aromatic substitution than Ring B. Attack by a nucleophile would preferentially occur on the ring bearing the nitro group ortho to the ether linkage.

The feasibility and outcome of an SNAr reaction on this compound depend on the nature of both the leaving group and the incoming nucleophile.

Leaving Group: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.comyoutube.com However, the ability of the substituent to depart is also crucial. For this molecule, two potential leaving groups exist on the more activated ring (Ring A):

Nitrite (NO₂⁻): The nitro group itself can function as a leaving group in SNAr reactions, particularly when the aromatic ring is highly activated. stackexchange.com

3-Nitrophenoxide ion: The entire 3-nitrophenoxy group can be displaced. The stability of the corresponding phenoxide anion, enhanced by the electron-withdrawing nitro group on its own ring, makes it a viable leaving group. researchgate.netntu.edu.sg

The competition between these two leaving groups would depend on the specific reaction conditions and the nucleophile used. Generally, groups that are more capable of stabilizing a negative charge are better leaving groups.

Nucleophile: A wide range of strong nucleophiles can be employed in SNAr reactions. youtube.com The choice of nucleophile determines the final product. Common nucleophiles and their potential products are summarized in the table below.

| Nucleophile | Reagent Example | Potential Product (Assuming attack on Ring A) |

|---|---|---|

| Hydroxide | NaOH, KOH | Nitrophenol derivative |

| Alkoxide | NaOCH₃, NaOEt | Nitro-alkoxybenzene derivative |

| Ammonia | NH₃ | Nitroaniline derivative |

| Amine | RNH₂, R₂NH | N-substituted nitroaniline derivative |

| Thiolate | NaSH, NaSPh | Nitro-thioether derivative |

The reactivity of the nucleophile is also a key factor; stronger nucleophiles generally react faster. nih.gov

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) on this compound is challenging due to the strongly deactivating nature of the two nitro groups. These groups withdraw electron density, making the rings less nucleophilic and thus less reactive towards electrophiles. youtube.comwikipedia.org Harsh reaction conditions, such as the use of strong acids and high temperatures, are typically required. youtube.commasterorganicchemistry.com

Nitration: Further nitration would require aggressive conditions, such as treatment with a mixture of fuming nitric acid and concentrated sulfuric acid. youtube.comchemguide.co.uk The introduction of a third nitro group would be significantly more difficult than the nitration of benzene (B151609) itself.

Halogenation: Halogenation (e.g., bromination or chlorination) would necessitate the presence of a potent Lewis acid catalyst (e.g., FeCl₃, AlBr₃) and likely elevated temperatures. wikipedia.org Iodination of highly deactivated rings can sometimes be achieved using an oxidizing agent like nitric acid in the presence of iodine. wikipedia.org

Sulfonation: Sulfonation can be accomplished using fuming sulfuric acid (H₂SO₄/SO₃), which contains a high concentration of the active electrophile, SO₃. masterorganicchemistry.com

The position of any new substituent introduced via EAS is governed by the directing effects of the groups already present on the rings and by steric hindrance. numberanalytics.comyoutube.comstudysmarter.co.uk

The directing effects of the substituents are summarized below:

Nitro group (-NO₂): Strongly deactivating and a meta-director.

Phenoxy group (-OAr): Activating and an ortho, para-director. organicmystery.comyoutube.com

This leads to a complex pattern of regioselectivity:

On Ring A (1-nitro-2-phenoxy): The activating ortho, para-directing phenoxy group is in conflict with the deactivating meta-directing nitro group. The powerful activating nature of the ether oxygen's lone pairs would likely dominate the directing effect. Therefore, substitution would be directed to the positions ortho and para to the phenoxy group (C4 and C6). The nitro group directs meta to itself, which would be the C3 and C5 positions. The C4 position is favored by the phenoxy group and not strongly disfavored by the nitro group.

On Ring B (3-nitrophenoxy): The ether linkage (-O-) is an ortho, para-director, while the nitro group is a meta-director. Both groups direct incoming electrophiles to the C2', C4', and C6' positions.

Steric Hindrance: Steric hindrance plays a significant role in determining the final product distribution. youtube.comyoutube.com The bulky nature of the existing substituents and the diaryl ether structure itself can block access to certain positions. For example, on Ring A, attack at the C6 position, which is ortho to the bulky phenoxy group, might be sterically hindered compared to attack at the C4 position (para). Similarly, on Ring B, substitution at the C2' position, ortho to the ether linkage, would likely be subject to considerable steric hindrance.

| Ring | Position | Directing Effect (Phenoxy/Ether) | Directing Effect (Nitro) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|---|

| Ring A | 3 | - | meta | Moderate | Unlikely |

| 4 | para | - | Low | Most Likely | |

| 5 | - | meta | Moderate | Unlikely | |

| 6 | ortho | - | High | Less Likely | |

| Ring B | 2' | ortho | meta | High | Less Likely |

| 4' | para | meta | Low | Likely | |

| 6' | ortho | meta | Moderate | Possible |

Reduction Chemistry of Nitro Groups in this compound

The reduction of the two nitro groups to their corresponding amino functionalities is a fundamental transformation of this compound. A variety of reducing agents can accomplish this, with the choice of reagent potentially allowing for selective reduction.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a highly efficient method, typically employing catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere. google.comepo.orgresearchgate.netgoogle.com These conditions are generally vigorous enough to reduce both nitro groups completely to form the corresponding diamine.

Metal/Acid Reduction: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl. researchgate.net Stannous chloride (SnCl₂) in ethanol (B145695) is also a widely used and often milder alternative. strategian.comreddit.comacsgcipr.orgnjit.edu

Sulfide-based Reduction (Zinin Reduction): Reagents such as sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), or ammonium (B1175870) polysulfide can be used for the reduction of nitro groups. researchgate.netcommonorganicchemistry.comcolab.wssioc-journal.cngoogle.com This method is particularly noteworthy for its potential to selectively reduce one nitro group in a dinitro compound, especially when the nitro groups are in different electronic environments.

Given the electronic differences between the two rings, selective reduction may be possible. The nitro group on Ring A is ortho to an ether linkage, while the nitro group on Ring B is meta. This difference in the chemical environment could be exploited using milder or more selective reducing agents, such as sodium sulfide, potentially allowing for the isolation of mono-amino-mono-nitro derivatives. Complete reduction using powerful methods like catalytic hydrogenation would yield 2-(3-aminophenoxy)aniline.

Selective Reduction to Amino Groups for Further Functionalization

The selective reduction of the nitro groups in this compound to amino groups is a key transformation that opens avenues for further functionalization. This conversion of a deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group significantly alters the reactivity of the aromatic rings. masterorganicchemistry.com

Various methods are available for the reduction of aromatic nitro compounds. organic-chemistry.org Common reagents include metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium, platinum, or nickel is also a widely employed method. masterorganicchemistry.comyoutube.com The choice of reducing agent is critical to achieve high selectivity and to avoid the reduction of other functional groups that might be present in the molecule. stackexchange.comechemi.com For instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate (B1210297) is known to selectively reduce nitro groups while leaving other reducible or acid-sensitive groups unaffected. stackexchange.comechemi.com

The resulting diamino derivative of this compound can then be used as a versatile intermediate in the synthesis of a wide range of compounds, including heterocyclic structures and polymers.

Partial Reduction Products and Their Isolation

Under controlled reaction conditions, it is possible to achieve the partial reduction of this compound, leading to the formation of nitro-amino or nitroso-amino derivatives. The isolation of these partial reduction products can be challenging due to the potential for further reduction to the diamine.

The chemoselective reduction of one nitro group in the presence of another is often achievable by carefully selecting the reducing agent and reaction parameters. For example, in dinitroarenes, it is possible to selectively reduce one nitro group to the corresponding nitroaniline. organic-chemistry.org N-hydroxylamines are also common intermediates in the electrochemical reduction of nitro groups. acs.org

The separation and purification of these partially reduced compounds typically rely on chromatographic techniques, such as column chromatography, which can exploit the differences in polarity between the starting material, the partially reduced intermediates, and the fully reduced product.

Ether Cleavage Reactions of this compound

The ether linkage in this compound is generally stable but can be cleaved under specific conditions. wikipedia.org The cleavage of the C-O bond of an ether is an important reaction in organic synthesis. wikipedia.org

Acid-Catalyzed and Lewis Acid-Mediated Cleavage

Ether cleavage can be achieved using strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.comyoutube.com The reaction mechanism typically involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. masterorganicchemistry.comyoutube.com This can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com For aryl ethers, the cleavage usually results in a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is not susceptible to nucleophilic substitution. youtube.comlibretexts.org

Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for ether cleavage. masterorganicchemistry.com These reactions also proceed by initial coordination of the Lewis acid to the ether oxygen, followed by cleavage of the C-O bond.

Reductive and Oxidative Cleavage Pathways

While acid-catalyzed cleavage is the most common method, reductive and oxidative pathways for ether cleavage also exist. Reductive cleavage can sometimes be achieved using strong reducing agents, although this is less common for diaryl ethers. Oxidative cleavage is generally not a standard method for cleaving simple ethers but can be relevant in specific contexts, often involving specialized reagents or reaction conditions.

Photochemical and Electrochemical Transformations of this compound

The presence of nitroaromatic systems in this compound makes it susceptible to photochemical and electrochemical transformations.

Photo-induced Rearrangements and Degradation Studies

Nitroaromatic compounds can undergo various photochemical reactions upon exposure to light. researchgate.netrsc.orgacs.org These can include rearrangements, such as the nitro-nitrite rearrangement, and degradation pathways. nih.gov The photodegradation of nitroaromatic compounds is an area of significant environmental interest. nih.gov Studies on related compounds like 1-nitropyrene (B107360) have shown that the photodegradation mechanism can be influenced by the solvent, the presence of oxygen, and other chemical species. nih.gov For some nitrobenzyl derivatives, photooxygenation can lead to the formation of α-hydroperoxy ethers. cdnsciencepub.com The photoexcitation of nitroarenes can also be utilized in synthetic applications, such as the cleavage of alkenes. chemrxiv.org

Electrochemical methods can also be employed to transform this compound. The electrochemical reduction of nitro groups is a well-established process and can be used to generate the corresponding amines. acs.org Mediated electrochemical reduction, for instance using a titanium-based mediator, can offer enhanced selectivity and efficiency. acs.org

Applications of 1 Nitro 2 3 Nitrophenoxy Benzene As a Synthetic Building Block and in Advanced Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the nitro groups and the stability of the diaryl ether linkage make 1-nitro-2-(3-nitrophenoxy)benzene a potentially valuable starting material for constructing more elaborate molecular architectures.

Synthesis of Polysubstituted Aromatic Compounds via Functional Group Interconversions

The synthesis of polysubstituted benzene (B151609) derivatives often requires a strategic sequence of reactions to ensure the correct placement of functional groups, considering their directing effects in electrophilic aromatic substitution. libretexts.orgpressbooks.pub The nitro groups in this compound are pivotal in this regard.

A primary and crucial transformation is the reduction of the two nitro groups to their corresponding amino functionalities, yielding 2-amino-1-(3-aminophenoxy)benzene. This reduction can be effectively carried out using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum on sulfur (Pt/S). csic.es This diamino derivative is a key intermediate, as the amino groups are versatile handles for further functionalization.

The resulting amino groups can undergo a wide array of functional group interconversions: solubilityofthings.comfiveable.me

Diazotization: The amino groups can be converted to diazonium salts, which are highly useful intermediates for introducing a variety of substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups.

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides.

Alkylation: The amino groups can be alkylated to form secondary or tertiary amines.

Sulfonylation: Treatment with sulfonyl chlorides would produce sulfonamides.

These transformations allow for the precise introduction of a wide range of functional groups onto the aromatic rings, leading to a diverse library of polysubstituted diaryl ether compounds. The order of these reactions is critical; for example, the directing effects of substituents must be considered in any subsequent electrophilic aromatic substitution reactions. libretexts.orglibretexts.org

Table 1: Potential Functional Group Interconversions of this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | H₂, Pd/C | 2-Amino-1-(3-aminophenoxy)benzene | Precursor for further functionalization |

| 2-Amino-1-(3-aminophenoxy)benzene | NaNO₂, HCl (0-5 °C), then CuX | Di-halogenated diphenyl ether | Pharmaceutical and agrochemical intermediates |

| 2-Amino-1-(3-aminophenoxy)benzene | Acetic anhydride | Di-acetamido diphenyl ether | Polymer precursor, modification of electronic properties |

| 2-Amino-1-(3-aminophenoxy)benzene | Alkyl halide, base | N,N'-dialkyl-diamino-diphenyl ether | Ligand synthesis, precursors for materials |

Role in Heterocyclic Compound Synthesis

Dinitroaromatic compounds and their reduced amino derivatives are well-established precursors for the synthesis of various heterocyclic systems. sci-hub.se The diamine, 2-amino-1-(3-aminophenoxy)benzene, derived from the title compound, is a prime candidate for constructing heterocyclic rings fused to the diaryl ether core.

One of the most prominent applications would be in the synthesis of phenoxazines. Phenoxazine (B87303) and its derivatives are an important class of heterocycles with applications in dyes, pharmaceuticals, and materials science. The intramolecular cyclization of 2-amino-1-(3-aminophenoxy)benzene or its derivatives, often under oxidative conditions, could lead to the formation of a phenoxazine ring system. The specific substitution pattern of the starting material would dictate the final structure of the heterocyclic product.

Furthermore, the amino groups can react with various bifunctional reagents to form other types of heterocyclic rings. For example, reaction with α-dicarbonyl compounds could lead to the formation of quinoxaline-type structures fused to the diaryl ether backbone. The synthesis of nitrophenyl-group-containing heterocycles, such as tetrahydroisoquinolines, has also been reported from related starting materials. nih.gov

Potential in Polymer Chemistry and Advanced Materials

The rigid yet flexible nature of the diaryl ether linkage, combined with the potential for extensive functionalization, makes this compound an attractive building block for advanced materials.

Monomer for Polymeric Materials with Specific Electronic or Optical Properties

The diamino derivative of this compound is a classic AB-type monomer that can be used in polycondensation reactions to form high-performance polymers. Aromatic polyimides, known for their exceptional thermal stability and mechanical properties, are a key target. researchgate.netrsc.org The polymerization of the diamine with various dianhydrides, such as pyromellitic dianhydride (PMDA) or 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), would yield polyimides with specific properties dictated by the monomer structures. researchgate.netnih.gov

The incorporation of the bent diaryl ether unit into the polymer backbone can influence properties such as solubility, processability, and thermal characteristics. nih.gov Furthermore, the presence of the ether linkage imparts a degree of flexibility, which can be advantageous in film-forming applications. The electronic properties of these polymers can be tuned by the introduction of different substituents on the aromatic rings, making them potentially useful in microelectronics and optoelectronics. Research on polymers derived from dinitrophenyl ethers of polyvinyl alcohol has shown interesting thermal and spectroscopic properties. scirp.orgscirp.org

Integration into Coordination Polymers or Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov These materials have garnered significant attention for their applications in gas storage, separation, and catalysis. nih.gov

The derivative of this compound, functionalized with appropriate coordinating groups such as carboxylates or pyridyls, could serve as a linker in the construction of MOFs. For example, conversion of the nitro groups to amino groups, followed by diazotization and cyanation, and subsequent hydrolysis would yield a dicarboxylic acid derivative. This dicarboxylate linker, with its inherent V-shape, could lead to the formation of porous frameworks with interesting topologies and properties. The nitro groups themselves can interact with metal centers or other framework components, potentially influencing the material's properties, as seen in nitro-decorated MOFs used for selective adsorption. rsc.org

Role in Catalysis and Ligand Design

The design of ligands is crucial for the development of efficient and selective transition metal catalysts. nih.govresearchgate.net The diaryl ether scaffold provides a robust and tunable platform for creating novel ligands.

By introducing phosphine (B1218219) groups onto the aromatic rings, typically via the lithiation of a bromo-substituted diaryl ether followed by reaction with a chlorophosphine, bidentate phosphine ligands can be synthesized. The resulting diphosphine ligands based on a diphenyl ether core have been successfully employed in palladium-catalyzed copolymerization reactions. nih.gov The flexibility of the ether linkage and the electronic nature of the substituents on the phenyl rings can significantly influence the catalytic activity and selectivity.

Furthermore, the diamino derivative can be used to synthesize Schiff base ligands through condensation with aldehydes or ketones. These multidentate ligands can coordinate to various metal centers, forming stable complexes with potential applications in a wide range of catalytic transformations. The development of ligands that can control the reactivity and selectivity of C-H functionalization reactions is a major area of research, and tailored diaryl ether-based ligands could play a significant role. nih.gov The design of palladium catalysts with specific ancillary ligands for challenging monoarylation reactions highlights the importance of ligand structure. rsc.org

As a Ligand Precursor for Transition Metal Catalysts

Information regarding the synthesis of specific ligands derived from this compound and their subsequent use in forming transition metal catalysts is not documented in the searched scientific literature. The process would hypothetically involve the reduction of the nitro groups to amino groups, yielding 1-amino-2-(3-aminophenoxy)benzene, which could then act as a bidentate or tridentate ligand. However, no published studies detailing the chelation of this specific diamine to transition metals or the catalytic activity of the resulting complexes were found.

Incorporation into Supported Catalytic Systems

There is no available research describing the incorporation of this compound or its derivatives into supported catalytic systems. Such applications might involve anchoring the molecule or its corresponding amine to a solid support like silica, alumina, or a polymer, followed by metallation to create a heterogeneous catalyst. The absence of any studies on this topic prevents the presentation of research findings or performance data.

Environmental Fate and Abiotic Chemical Degradation Pathways of 1 Nitro 2 3 Nitrophenoxy Benzene

Abiotic Transformation Processes in Aquatic and Terrestrial Chemical Systems

Abiotic transformation processes, which are non-biological in nature, play a critical role in the degradation of organic pollutants in the environment. For a molecule like 1-Nitro-2-(3-nitrophenoxy)benzene, key abiotic pathways include hydrolysis and photolysis.

Hydrolysis Under Various pH Conditions

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The susceptibility of a compound to hydrolysis is often dependent on the pH of the surrounding medium. The ether linkage and the nitro groups on the aromatic rings of this compound are the primary sites for potential hydrolytic attack.

Table 1: Expected Hydrolytic Stability of this compound Functional Groups Under Environmental pH Conditions

| Functional Group | pH Range | Expected Rate of Hydrolysis | Rationale (Based on Analogous Compounds) |

| Ether Linkage | 5 - 9 | Very Slow | Diphenyl ether bonds are generally stable. |

| Nitro Groups | 5 - 9 | Negligible | Nitroaromatic groups are resistant to hydrolysis. |

This table presents expected trends based on the chemical properties of functional groups found in analogous compounds, as direct experimental data for this compound is unavailable.

Photolytic Degradation Mechanisms and Products

Photolysis, or degradation by light, is a significant abiotic process for many aromatic compounds. The presence of nitro groups and the aromatic rings in this compound suggests that it will absorb light in the environmentally relevant ultraviolet (UV) spectrum, leading to its degradation.

The primary mechanisms of photolytic degradation for nitroaromatic compounds often involve the excitation of the nitro group, which can lead to a variety of reactions. For nitrodiphenyl ethers, photolysis can proceed through several pathways, including:

Cleavage of the ether bond: This would result in the formation of nitrophenols and other phenolic compounds. For example, photolysis of 2,4-dinitroanisole (B92663) has been shown to produce 2,4-dinitrophenol. nih.gov

Hydroxylation of the aromatic rings: The excited state of the molecule can react with water or other nucleophiles to introduce hydroxyl groups onto the benzene (B151609) rings.

Reduction of the nitro groups: Photoreduction can lead to the formation of nitroso, hydroxylamino, and eventually amino derivatives, although this is more common in the presence of photosensitizers or reducing agents.

Photocyclization: In some polychlorinated diphenyl ethers, photocyclization can lead to the formation of dioxin-like compounds. mdpi.com While less studied for nitrodiphenyl ethers, this remains a potential transformation pathway.

The specific products formed will depend on the wavelength of light, the presence of other substances in the water (like dissolved organic matter which can act as a photosensitizer), and other environmental factors.

Table 2: Potential Photolytic Degradation Products of this compound

| Potential Product | Formation Pathway |

| 1-Nitro-2-hydroxyphenol | Cleavage of the ether bond and hydroxylation |

| 3-Nitrophenol (B1666305) | Cleavage of the ether bond |

| Dinitrophenols | Further oxidation/rearrangement |

| Hydroxylated dinitrodiphenyl (B12803432) ethers | Addition of hydroxyl groups to the aromatic rings |

This table is speculative and based on known degradation pathways of similar nitroaromatic and diphenyl ether compounds.

Oxidative and Reductive Chemical Degradation in Non-Biological Matrices

Beyond hydrolysis and photolysis, oxidative and reductive processes in non-biological systems can contribute to the transformation of this compound.

Advanced Oxidation Processes (AOPs) for Deconstruction

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). wikipedia.orgspartanwatertreatment.com These radicals are powerful, non-selective oxidizing agents that can rapidly degrade a wide range of organic compounds, including recalcitrant ones like nitroaromatics.

Common AOPs include:

Ozone/UV: The combination of ozone and UV light generates hydroxyl radicals.

H₂O₂/UV: UV photolysis of hydrogen peroxide produces hydroxyl radicals.

Fenton and Photo-Fenton: The reaction of iron salts with hydrogen peroxide (Fenton's reagent) generates hydroxyl radicals. This process can be enhanced by UV light (photo-Fenton).

While no specific studies on the AOP treatment of this compound were found, research on other nitroaromatic compounds demonstrates the effectiveness of these methods. mostwiedzy.pl The degradation mechanism involves the attack of hydroxyl radicals on the aromatic rings, leading to hydroxylation, ring-opening, and eventual mineralization to carbon dioxide, water, and inorganic nitrogen species. However, it is important to note that under certain conditions, AOPs can lead to the formation of more toxic byproducts, such as polynitrated compounds. mostwiedzy.plresearchgate.net

Table 3: Efficacy of Selected AOPs on Structurally Related Nitroaromatic Compounds

| AOP Method | Target Compound | Removal Efficiency | Reference |

| O₃/UV | Nitrobenzene (B124822) | >90% | wikipedia.org |

| H₂O₂/UV | 4-Nitrophenol | High | General AOP literature |

| Photo-Fenton | 2,4-Dinitrophenol | ~100% | General AOP literature |

This table provides examples of AOP effectiveness on related compounds to illustrate the potential for degrading this compound.

Reductive Pathways in Anoxic Chemical Environments

In anoxic (oxygen-deficient) environments, such as in some groundwater, sediments, and industrial waste streams, reductive degradation can be a significant transformation pathway for nitroaromatic compounds. The nitro groups are susceptible to reduction, which can occur abiotically in the presence of reducing agents like zero-valent iron (ZVI) or certain minerals.

The reduction of nitroaromatic compounds typically proceeds in a stepwise manner, with the nitro group being reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. rsc.orgmdpi.com This can be represented as:

-NO₂ → -NO → -NHOH → -NH₂

For this compound, this would likely lead to the formation of aminonitrophenoxybenzene and diaminophenoxybenzene isomers. These amino derivatives often have different chemical properties and toxicities compared to the parent compound. For example, the reduction of 2,4-dinitroanisole (DNAN) with ZVI regioselectively produced 2-amino-4-nitroanisole. nih.gov While this is a biotic process, similar abiotic reductions are known to occur. snu.ac.kr

Table 4: Potential Reductive Degradation Products of this compound in Anoxic Environments

| Product | Degree of Reduction |

| 1-Amino-2-(3-nitrophenoxy)benzene | Partial Reduction |

| 1-Nitro-2-(3-aminophenoxy)benzene | Partial Reduction |

| 1-Amino-2-(3-aminophenoxy)benzene | Complete Reduction |

This table outlines the likely products of abiotic reduction based on the known chemistry of nitroaromatic compounds.

Future Research Directions and Unexplored Avenues for 1 Nitro 2 3 Nitrophenoxy Benzene

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of diaryl ethers, including 1-Nitro-2-(3-nitrophenoxy)benzene, has traditionally relied on methods like the Ullmann condensation, which often requires harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper. researchgate.net Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies.

Future research should prioritize the development of catalytic systems that can operate under milder conditions with lower catalyst loadings. Palladium-catalyzed methods, such as the Buchwald-Hartwig etherification, have shown promise for the synthesis of diaryl ethers and could be further optimized for nitro-substituted substrates. mdpi.comgoogle.comrsc.org The challenge lies in the potential for nitro groups to interfere with certain catalytic cycles. Therefore, the design of new ligands that can promote the desired C-O bond formation while tolerating the presence of nitro functionalities is a critical area of investigation.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Method | Typical Conditions | Potential Advantages for this compound | Challenges |

| Ullmann Condensation | Copper catalyst, high temperature (often >200°C), polar solvents (e.g., DMF, nitrobenzene) researchgate.net | Established method for diaryl ether synthesis. | Harsh conditions, stoichiometric copper, potential for side reactions. |

| Buchwald-Hartwig Etherification | Palladium catalyst, phosphine (B1218219) ligands, base, lower temperatures (e.g., 80-120°C) mdpi.comgoogle.comntu.edu.tw | Milder conditions, broader substrate scope. | Catalyst sensitivity to nitro groups, ligand optimization required. |

| Nucleophilic Aromatic Substitution (SNAr) | Base, polar aprotic solvent (e.g., DMSO, DMF) pf-media.co.uklibretexts.orgyoutube.commasterorganicchemistry.com | Metal-free, potentially lower cost. | Requires appropriately activated substrates (nitro groups are activating). |

| Metal-Free Catalysis | Organocatalysts or photocatalysts, often under mild conditions. scielo.br | Sustainable, avoids heavy metal contamination. | Catalyst development for this specific transformation is in early stages. |

In-depth Exploration of Novel Reactivity Patterns and Selectivity

The two nitro groups in this compound are key to its reactivity, yet their interplay and potential for selective transformations remain largely unexplored. A significant area for future research is the selective reduction of one or both nitro groups to amines. The resulting amino-nitrophenoxybenzene or diaminophenoxybenzene isomers are valuable monomers for high-performance polymers. researchgate.netchemicalbook.com

Advanced Functional Material Design Incorporating this compound Derivatives

A highly promising avenue for future research lies in the use of derivatives of this compound as building blocks for advanced functional materials. The reduction of the nitro groups to amines yields diamine monomers that can be polymerized to form high-performance polyamides and polyimides. scielo.brnih.govresearchgate.netsemanticscholar.org These classes of polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. mdpi.comnih.govsemanticscholar.orgmdpi.com

The specific structure of the diamine monomer derived from this compound, with its flexible ether linkage, can impart improved processability and solubility to the resulting polymers compared to their more rigid counterparts. scielo.br Future work should focus on the synthesis and characterization of new polyamides and polyimides based on the di-amino derivative of this compound. The thermal and mechanical properties of these novel polymers should be systematically investigated and compared with existing high-performance polymers. mdpi.comresearchgate.netsemanticscholar.org

The properties of polymers derived from related diaminophenoxybenzene isomers are summarized in the table below, providing a benchmark for future studies.

| Polymer Type | Diamine Monomer | Key Properties | Potential Applications |

| Polyamide | 1,3-Bis(3-aminophenoxy)benzene (B75826) | Thermally stable, good mechanical properties. researchgate.netchemicalbook.com | High-performance fibers, films, and coatings. |

| Polyimide | 1,3-Bis(3-aminophenoxy)benzene | High glass transition temperature, excellent thermal stability. researchgate.net | Aerospace components, flexible electronics. |

| Polyamide | 3,6-Bis(4-aminophenoxy)benzonorbornane | Good solubility, high glass transition temperatures (200-269 °C). researchgate.net | Processable high-performance materials. |

| Polyamide | 4,5-Bis(4-aminophenoxy)pyrene | Excellent thermal stability (Td > 500 °C), electroactive. mdpi.com | Optoelectronic devices. |

Furthermore, the introduction of other functional groups onto the this compound scaffold before polymerization could lead to materials with tailored optical, electronic, or self-healing properties.

Integration of Machine Learning and Artificial Intelligence in Predicting Properties and Synthesis of Analogues

Predicting Polymer Properties: ML models can be trained on existing data to predict the properties of new polymers based on the structure of their monomers. llnl.govacs.orggatech.eduarxiv.org By creating a virtual library of diamine monomers derived from analogues of this compound, researchers can use ML to rapidly screen for candidates that are likely to form polymers with desired properties, such as high thermal stability or specific mechanical characteristics. This in silico screening can significantly reduce the time and resources required for experimental synthesis and characterization. nih.govllnl.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.